![molecular formula C9H6Cl3N3 B1467477 4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole CAS No. 1249404-92-9](/img/structure/B1467477.png)
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole, also known as CMT, is a chemical compound that has been used in various scientific research applications. CMT has been studied for its potential to act as an insecticide, fungicide, and herbicide, as well as its ability to act as a catalyst in organic synthesis. CMT has also been studied for its potential to act as a drug or drug precursor.
Scientific Research Applications
Synthesis of Energetic Materials
Research by Wang et al. (2007) explores the creation of triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These compounds exhibit good thermal stability and relatively high density, making them potential candidates for energetic material applications Wang, R., Gao, H.-j., Ye, C., & Shreeve, J. M. (2007). Chemistry of Materials, 19, 144-152.
Corrosion Inhibition
The work by Bentiss et al. (2007) demonstrates the utility of triazole derivatives in corrosion inhibition. Specifically, they found that certain triazole derivatives effectively inhibit the corrosion of mild steel in hydrochloric acid solutions. The inhibitive efficiency of these derivatives was linked to the nature and type of substituents on the triazole molecule Bentiss, F., Bouanis, M., Mernari, B., Traisnel, M., Vezin, H., & Lagrenée, M. (2007). Applied Surface Science, 253, 3696-3704.
Adsorption Studies
Anpilogova et al. (2012) investigated the extraction of hydrochloric and nitric acid using specific triazole derivatives, demonstrating their potential in separation processes and industrial applications. The study highlighted the role of triazole compounds in enhancing the efficiency of acid extraction through the formation of monosolvates Golubyatnikova, L. G., Anpilogova, G. R., Khisamutdinov, R. A., & Murinov, Y. (2012). Russian Journal of General Chemistry, 82, 310-316.
Pharmaceutical Applications
El-Reedy and Soliman (2020) synthesized novel triazole derivatives and evaluated their biological activities, revealing significant antibacterial, antifungal, and anti-inflammatory effects. This indicates the potential of triazole derivatives in developing new therapeutic agents El-Reedy, A. A. M., & Soliman, N. (2020). Scientific Reports, 10.
properties
IUPAC Name |
4-(chloromethyl)-1-(2,5-dichlorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-7-5-15(14-13-7)9-3-6(11)1-2-8(9)12/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXTPUZXHQCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,5-dichlorophenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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